

Vanillin-13C: A Technical Guide to Chemical Structure, Isotopic Labeling, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Vanillin-13C**, a stable isotope-labeled form of vanillin. The document details its chemical structure, the specific positions of isotopic labeling, and its applications in quantitative analysis. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.

Chemical Structure and Isotopic Labeling

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an organic compound with the chemical formula C₈H₈O₃. Its structure consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and an aldehyde group.

Stable isotope-labeled vanillin, specifically **Vanillin-13C**, is a valuable tool in analytical chemistry. The ¹³C isotope can be incorporated at various specific positions within the vanillin molecule, leading to different isotopologues. The most common commercially available forms are:

- Vanillin-(methoxy-¹³C): The carbon atom in the methoxy (-OCH₃) group is replaced with a ¹³C isotope.
- Vanillin- α^{-13} C (aldehyde- 13 C): The carbon atom of the aldehyde (-CHO) group is labeled with 13 C.

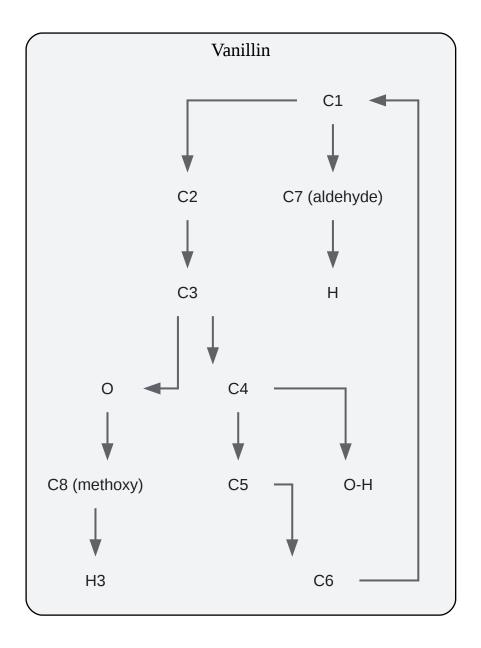


• Vanillin-(ring-13C₆): All six carbon atoms of the benzene ring are replaced with 13C isotopes.

The precise location of the isotopic label is crucial for its application, particularly in mass spectrometry-based quantification and NMR studies.

Chemical Structure Diagram

The chemical structure of vanillin with the numbering of carbon atoms is presented below. This numbering is consistent with IUPAC nomenclature and is used to identify the position of the ¹³C label.





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Caption: Chemical structure of Vanillin with carbon atom numbering.

Quantitative Data

The following tables summarize key quantitative data for commercially available Vanillin-¹³C isotopologues. This information is critical for accurate experimental design and data interpretation.

Property	Vanillin-(methoxy- ¹³ C)	Vanillin-α-¹³C (aldehyde-¹³C)	Vanillin-(ring-¹³C₀)
CAS Number	86884-84-6	Not specified in results	201595-58-6
Molecular Formula	¹³ CC ₇ H ₈ O ₃	¹³ СС7Н8О3	C ₂ 13C ₆ H ₈ O ₃
Molecular Weight	153.14 g/mol	153.14 g/mol	158.10 g/mol
Isotopic Purity	99 atom % ¹³ C	99 atom % ¹³ C	99%
Appearance	Solid	Solid	Not specified
Melting Point	81-83 °C (lit.)	81-83 °C (lit.)	Not specified
Boiling Point	170 °C/15 mmHg (lit.)	170 °C/15 mmHg (lit.)	Not specified

Table 1: Physical and Chemical Properties of Vanillin-13C Isotopologues.



Carbon Position	Chemical Shift (δ) in ppm (in CDCl₃)
C7	191.1
C4	148.5
C3	147.2
C1	130.3
C5	127.6
C6	114.5
C2	108.7
C8	56.1

Table 2: 13C NMR Chemical Shifts of Vanillin.[1]

Experimental Protocols

Vanillin-¹³C is primarily used as an internal standard in quantitative analytical methods. Below are detailed protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

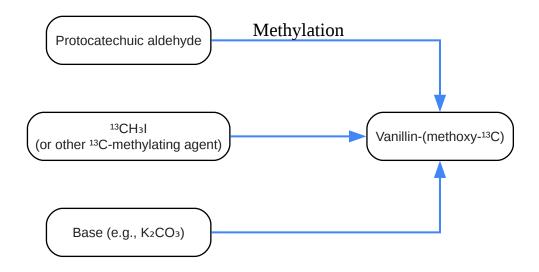
Synthesis of Singly Labeled Vanillin-13C

Detailed, replicable experimental protocols for the synthesis of singly labeled Vanillin-¹³C are not readily available in the public domain. However, the general synthetic routes for unlabeled vanillin can be adapted by using a ¹³C-labeled precursor at the appropriate step.

One common synthesis of vanillin starts from 4-hydroxybenzaldehyde. To synthesize Vanillin-α¹³C, one would need to introduce the aldehyde group using a ¹³C-labeled reagent. Similarly, for Vanillin-(methoxy-¹³C), a ¹³C-labeled methylating agent would be used in the methylation step of a suitable precursor like protocatechuic aldehyde.

A general representation of introducing the labeled methoxy group is as follows:





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Caption: General scheme for the synthesis of Vanillin-(methoxy-13C).

Quantitative Analysis using Vanillin-13C6 as an Internal Standard by GC-MS

This protocol describes the use of Vanillin-¹³C₆ for the quantification of vanillin in a sample matrix.

3.2.1. Materials and Reagents

- Vanillin standard (unlabeled)
- Vanillin-13C6 (internal standard)
- Organic solvent (e.g., methanol, ethyl acetate)
- Sample matrix

3.2.2. Sample Preparation

• Stock Solutions: Prepare stock solutions of both unlabeled vanillin and Vanillin-13C6 in a suitable organic solvent at a concentration of, for example, 1 mg/mL.



- Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the unlabeled vanillin stock solution into a constant volume of the internal standard stock solution. This creates a range of concentration ratios.
- Sample Preparation: Extract the vanillin from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction). Add a known amount of the Vanillin-¹³C₆ internal standard to the sample extract before the final volume adjustment.

3.2.3. GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A suitable capillary column, such as a DB-5ms or equivalent.
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor the following ions:
 - Vanillin (unlabeled): m/z 152 (molecular ion), 151, 137.
 - Vanillin-¹³C₆: m/z 158 (molecular ion), 157, 142.
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C



3.2.4. Data Analysis

- Integrate the peak areas of the selected ions for both unlabeled vanillin and Vanillin-13C6.
- Calculate the response ratio (Area of analyte / Area of internal standard) for each calibration standard.
- Construct a calibration curve by plotting the response ratio against the concentration ratio.
- Calculate the response ratio for the sample and determine the concentration of vanillin in the sample using the calibration curve.

Quantitative ¹³C NMR (qNMR) Analysis

This protocol outlines the use of ¹³C NMR for the site-specific isotope analysis of vanillin.

3.3.1. Sample Preparation[2]

- Accurately weigh approximately 250 mg of the vanillin sample into a glass vial.
- Add 400 μL of deuterated acetone (acetone-d₆) and 100 μL of a 0.1 M solution of chromium(III) acetylacetonate (Cr(acac)₃) in acetone-d₆. The Cr(acac)₃ acts as a relaxation agent to ensure full relaxation of the ¹³C nuclei between scans.
- Thoroughly mix the solution until the vanillin is completely dissolved.
- Filter the solution directly into a 5 mm NMR tube.

3.3.2. ¹³C NMR Acquisition[2]

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Sequence: A standard single-pulse ¹³C experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
- Acquisition Parameters:
 - Pulse Angle: 90°



- Relaxation Delay (d1): A long delay is crucial for quantitative results. It should be at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule. For vanillin, a delay of 60 seconds or more is recommended.
- Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio for all carbon signals.
- Temperature: Maintain a constant temperature (e.g., 300 K).

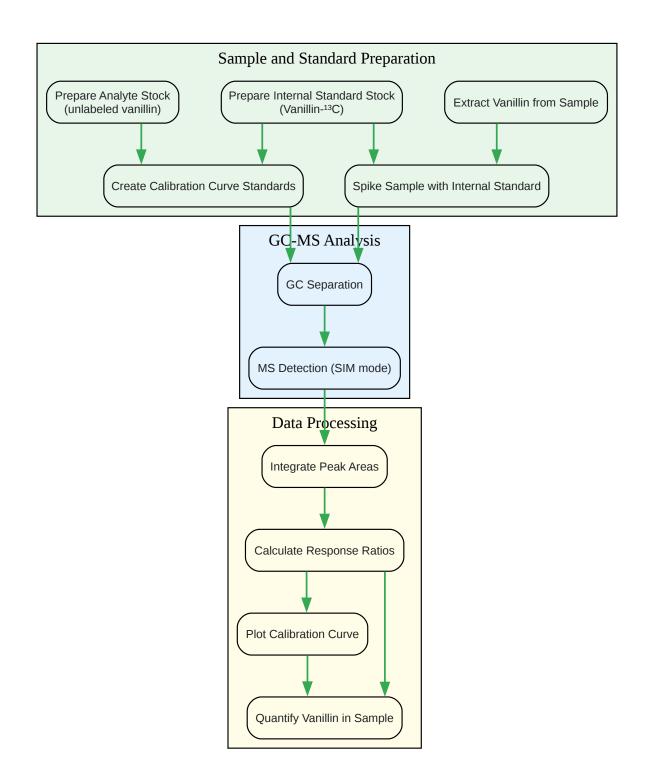
3.3.3. Data Processing and Analysis

- Process the FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the area of each carbon signal. The integral of each signal is directly proportional to the number of ¹³C nuclei at that position.
- For determining the site-specific isotopic enrichment, the relative integrals are compared to a reference standard with a known isotopic abundance.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the use of Vanillin-¹³C in quantitative analysis.

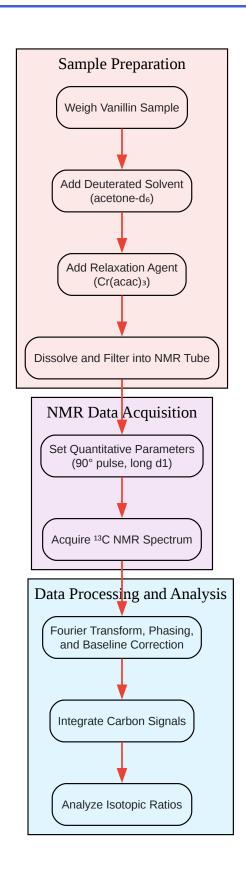




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Caption: Workflow for quantitative analysis using Vanillin-13C as an internal standard in GC-MS.





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Caption: Workflow for quantitative ¹³C NMR analysis of Vanillin.



This guide provides a foundational understanding of Vanillin-¹³C for researchers and professionals. The detailed protocols and data aim to facilitate the accurate and effective use of this valuable analytical tool in various scientific disciplines.

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References

- 1. chemistry.utah.edu [chemistry.utah.edu]
- 2. pubs.acs.org [pubs.acs.org]
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